molecular formula C18H18F2N2O2 B4676389 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4676389
M. Wt: 332.3 g/mol
InChI Key: JPCMNLZLTAXMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DF-MP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DF-MP is a piperazine derivative that has been synthesized using a novel method, and it has shown promising results in various studies.

Mechanism of Action

1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine acts as a serotonin receptor agonist, which means that it binds to the serotonin receptors and activates them. This results in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in regulating mood, emotions, and behavior.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and emotions. 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and the formation of new neural connections.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages when it comes to lab experiments. It is easy to synthesize, and it has a high purity and yield. It also has a high affinity for serotonin receptors, which makes it a potential candidate for various research applications. However, one of the limitations of 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine is that it has not been extensively studied in vivo, and its long-term effects are not yet known.

Future Directions

There are several future directions for research on 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to study its effects on various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to study its effects on neuroplasticity and the formation of new neural connections. Additionally, more research is needed to understand the long-term effects of 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has a high affinity for serotonin receptors, and it has been shown to have a wide range of biochemical and physiological effects. While more research is needed to understand its long-term effects, 1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has the potential to be a valuable tool in scientific research.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for serotonin receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-24-15-5-3-14(4-6-15)21-8-10-22(11-9-21)18(23)13-2-7-16(19)17(20)12-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCMNLZLTAXMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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